molecular formula C11H13NO2S B2415291 6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane CAS No. 141336-05-2

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane

Cat. No.: B2415291
CAS No.: 141336-05-2
M. Wt: 223.29
InChI Key: ZKPXYAMAGDPPHO-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-6-azabicyclo[310]hexane is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom and a benzenesulfonyl group

Mechanism of Action

Target of Action

The primary targets of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to interact with various receptors, such as the mu opioid receptor .

Biochemical Pathways

The biochemical pathways affected by 6-(Benzenesulfonyl)-6-azabicyclo[31It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .

Result of Action

The molecular and cellular effects of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to have significant effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. The intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous tetrahydrofuran (THF), resulting in the formation of alpha-diazoacetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is another practical method for producing this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzenesulfonyl)-6-azabicyclo[310]hexane is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(benzenesulfonyl)-6-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-15(14,9-5-2-1-3-6-9)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPXYAMAGDPPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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